molecular formula C14H12ClNOS B5817519 3-(3-chlorophenyl)-N-(2-thienylmethyl)acrylamide

3-(3-chlorophenyl)-N-(2-thienylmethyl)acrylamide

Cat. No. B5817519
M. Wt: 277.8 g/mol
InChI Key: PXQUQJWVFJRPII-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-(2-thienylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CTM and is a member of the acrylamide family. CTM has shown promising results in various preclinical studies, which have led to its exploration as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

CTM exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CTM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In addition, CTM has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CTM has been shown to have a range of biochemical and physiological effects. Studies have shown that CTM can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, CTM has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. CTM has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

CTM has several advantages for use in lab experiments. Firstly, it is readily available and can be synthesized in high purity. Secondly, it has a well-defined structure, which makes it easy to study its mechanism of action. However, CTM also has some limitations. For example, it has low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CTM. Firstly, further studies are needed to explore the potential of CTM in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Secondly, more research is needed to understand the precise mechanism of action of CTM, particularly its effects on HDAC inhibition. Finally, further studies are needed to optimize the synthesis of CTM and improve its solubility in water, which could increase its potential for use as a therapeutic drug.

Synthesis Methods

The synthesis of CTM involves the reaction of 3-chlorobenzaldehyde with thienylmethylamine, followed by the addition of acryloyl chloride. The resulting product is purified through column chromatography to obtain CTM in high purity.

Scientific Research Applications

CTM has been extensively studied for its potential therapeutic properties. Studies have shown that CTM has anti-inflammatory, analgesic, and antitumor activities. In addition, CTM has been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-12-4-1-3-11(9-12)6-7-14(17)16-10-13-5-2-8-18-13/h1-9H,10H2,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQUQJWVFJRPII-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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